molecular formula C16H20N2O3S B12387402 Urease-IN-4

Urease-IN-4

Cat. No.: B12387402
M. Wt: 320.4 g/mol
InChI Key: HDZRUMSRTVZMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urease-IN-4 is a potent inhibitor of the enzyme urease, which is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a critical role in the nitrogen cycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urease-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis of this compound include organic solvents, catalysts, and various chemical precursors.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Urease-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used

Scientific Research Applications

Urease-IN-4 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool to study the catalytic mechanisms of urease and other metalloenzymes. It helps researchers understand the structure-function relationships of these enzymes and develop new inhibitors with improved efficacy.

    Biology: In biological research, this compound is used to investigate the role of urease in various physiological processes and its impact on microbial growth and metabolism. It is also used to study the interactions between urease and other biomolecules.

    Medicine: this compound has potential therapeutic applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with peptic ulcers and gastric cancer. It is also being explored as a treatment for conditions related to hyperammonemia.

    Industry: In agriculture, this compound is used to inhibit urease activity in soil, reducing the loss of nitrogen from fertilizers and improving crop yield. It is also used in wastewater treatment to control ammonia emissions and prevent environmental pollution.

Mechanism of Action

Urease-IN-4 exerts its effects by binding to the active site of the urease enzyme, where it interacts with the nickel ions and other key residues involved in the catalytic process. This binding inhibits the enzyme’s ability to hydrolyze urea, thereby reducing the production of ammonia and carbon dioxide. The molecular targets of this compound include the nickel ions and specific amino acid residues within the urease active site. The pathways involved in its mechanism of action are related to the inhibition of urease activity and the subsequent reduction in ammonia production.

Comparison with Similar Compounds

Urease-IN-4 is compared with other urease inhibitors, such as acetohydroxamic acid, thiourea, and various heterocyclic compounds. These inhibitors differ in their chemical structures, binding affinities, and inhibitory mechanisms. This compound is unique due to its high potency and specificity for the urease enzyme, making it a valuable tool for research and potential therapeutic applications.

List of Similar Compounds

  • Acetohydroxamic acid
  • Thiourea
  • Triazolothiadiazoles
  • Triazolothiadiazines
  • Piperonal-based imines

These compounds share similar inhibitory properties but differ in their chemical structures and specific interactions with the urease enzyme.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-butylacetamide

InChI

InChI=1S/C16H20N2O3S/c1-2-3-9-17-14(19)10-13-15(20)18(16(21)22-13)11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,19)

InChI Key

HDZRUMSRTVZMHB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CC1C(=O)N(C(=O)S1)CC2=CC=CC=C2

Origin of Product

United States

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